(rac,anti)-4-Deschloro-sertraline
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of (rac,anti)-4-Deschloro-sertraline follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple chiral centers. The compound is officially designated as (1S,4S)-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine according to the most prevalent stereochemical assignment found in chemical databases. This nomenclature reflects the absolute configuration of the two stereocenters present in the molecule, with the 1S,4S designation indicating the spatial arrangement of substituents around the asymmetric carbon atoms.
The molecular formula C17H18ClN defines the elemental composition, indicating seventeen carbon atoms, eighteen hydrogen atoms, one chlorine atom, and one nitrogen atom. The calculated molecular weight of 271.78 grams per mole provides essential information for mass spectrometric identification and quantitative analysis. The Chemical Abstracts Service registry number 871838-58-3 serves as the unique identifier for this specific stereoisomeric form, distinguishing it from other related compounds and isomeric variants.
Alternative nomenclature systems provide additional systematic names that reflect different aspects of the molecular structure. The compound may also be designated as 1-Naphthalenamine, 4-(3-chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, (1S,4S)-, emphasizing the naphthalene-derived core structure. The designation "4-Deschloro" specifically indicates the structural relationship to sertraline through the removal of one chlorine atom from the 3,4-dichlorophenyl substituent, resulting in a 3-chlorophenyl group.
Properties
Molecular Formula |
C₁₇H₁₈ClN |
|---|---|
Molecular Weight |
271.78 |
Synonyms |
(1S,4R)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine; |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C17H18ClN
- Molecular Weight : 271.78 g/mol
- Structure : This compound features a tetrahydronaphthalene core similar to that of sertraline, with a chlorine atom at the 3-position of the phenyl ring.
Antidepressant Activity
(rac,anti)-4-Deschloro-sertraline functions as an analog of sertraline, exhibiting similar pharmacological properties. As an SSRI, it primarily works by inhibiting the reuptake of serotonin in the brain, leading to increased serotonin levels in the synaptic cleft. This mechanism is crucial for alleviating symptoms associated with major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and other anxiety-related conditions .
Research Findings
- Efficacy in Depression :
- Mechanism of Action :
- Potential Side Effects :
Comparative Data Table
| Property | Sertraline | This compound |
|---|---|---|
| Chemical Class | SSRI | SSRI |
| Indications | Major depressive disorder | Hypothesized similar indications |
| Mechanism of Action | Serotonin reuptake inhibition | Expected similar mechanism |
| Common Side Effects | Nausea, headaches | Expected similar side effects |
| Clinical Trials | Extensive | Limited research available |
Case Study 2: Mechanistic Studies
Research focusing on the pharmacodynamics of sertraline has provided insights into how SSRIs modulate neurotransmitter systems. Studies utilizing transaminases have explored the synthesis and resolution of compounds like this compound, highlighting its potential for biocatalytic applications in drug development .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₇H₁₈ClN
- Molecular Weight : 271.78 g/mol
- Appearance : Yellow thick oil
- Solubility: Slightly soluble in chloroform, DMSO, and methanol
- Storage : Recommended at 4°C
The compound is primarily utilized in pharmaceutical research as a metabolite or impurity reference standard in sertraline-related studies. Its role in antidepressant research stems from its structural similarity to sertraline, enabling investigations into the importance of halogenation in SSRI activity .
Comparison with Structurally Related Compounds
(rac,syn)-4-Deschloro-sertraline Hydrochloride
This stereoisomer differs from (rac,anti)-4-Deschloro-sertraline in its spatial configuration (syn vs. anti), influencing its interaction with biological targets.
| Property | This compound | (rac,syn)-4-Deschloro-sertraline HCl |
|---|---|---|
| Molecular Formula | C₁₇H₁₈ClN | C₁₇H₁₈ClN·HCl |
| Molecular Weight | 271.78 g/mol | 308.24 g/mol (calculated) |
| Form | Free base | Hydrochloride salt |
| Key Applications | Impurity/metabolite studies | Pharmaceutical reference standard |
The hydrochloride salt form enhances solubility in polar solvents, making it more suitable for analytical applications. However, the anti configuration in the free base may exhibit distinct binding kinetics due to steric effects .
rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride
This deuterated analog serves as an internal standard in mass spectrometry-based assays.
| Property | This compound | rac-cis-N-Desmethyl Sertraline-d4 HCl |
|---|---|---|
| Molecular Formula | C₁₇H₁₈ClN | C₁₆H₁₄D₄Cl₂N |
| Key Modifications | 4-position dechlorination | N-demethylation + deuterium incorporation |
| Application | SSRI analog studies | Analytical internal standard |
The deuterium atoms increase the molecular weight (317.25 g/mol), enabling precise quantification in pharmacokinetic studies.
Sertraline (Parent Compound)
Sertraline’s chlorine atom at the 4-position is critical for its high-affinity binding to the serotonin transporter (SERT). Removal of this chlorine in this compound reduces SERT affinity, as halogenation is known to enhance lipophilicity and receptor interactions in SSRIs .
| Property | Sertraline | This compound |
|---|---|---|
| Molecular Formula | C₁₇H₁₇Cl₂N | C₁₇H₁₈ClN |
| Molecular Weight | 306.23 g/mol | 271.78 g/mol |
| Key Functional Group | 4-chlorophenyl | Phenyl (no chlorine) |
Research Findings and Implications
- Synthesis : this compound is synthesized via catalytic hydrogenation and chromatographic purification, analogous to methods described for related compounds (e.g., Pd/C catalysis in ) .
- Analytical Utility : The compound’s slight solubility in organic solvents aligns with its use in chromatographic separation techniques, whereas deuterated analogs improve assay reproducibility .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of (rac,anti)-4-Deschloro-sertraline, and how do they influence experimental design?
- Methodological Answer : Begin with computational modeling (e.g., molecular dynamics simulations) to predict solubility, logP, and pKa. Validate predictions experimentally via HPLC (high-performance liquid chromatography) under varied pH conditions. Use differential scanning calorimetry (DSC) to assess thermal stability. These properties guide solvent selection, reaction conditions, and storage protocols .
Q. How can researchers optimize synthetic routes for this compound while minimizing racemization?
- Methodological Answer : Compare stereochemical outcomes across different catalysts (e.g., chiral ligands) and solvents using polarimetry and chiral stationary-phase HPLC. Track reaction kinetics at varying temperatures to identify racemization thresholds. Document enantiomeric excess (EE) at each step, referencing established protocols for asymmetric synthesis .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural confirmation : Use H/C NMR (nuclear magnetic resonance) with DEPT-135 and COSY for stereochemical assignment.
- Purity assessment : Combine HPLC-UV (ultraviolet detection) with mass spectrometry (MS) for trace impurity profiling.
- Quantitative analysis : Validate LC-MS/MS (liquid chromatography-tandem mass spectrometry) methods via calibration curves (R > 0.995) and spike-recovery tests .
Advanced Research Questions
Q. How should researchers address contradictory pharmacokinetic data for this compound across in vitro and in vivo models?
- Methodological Answer :
Replicate experiments under standardized conditions (e.g., cell lines, animal strains).
Cross-validate using alternative assays (e.g., microsomal stability vs. hepatocyte uptake).
Analyze species-specific metabolic pathways via cytochrome P450 inhibition assays.
Apply Bayesian statistics to reconcile variability in bioavailability data .
Q. What experimental strategies can resolve challenges in stereochemical purity during large-scale synthesis?
- Methodological Answer :
- Process optimization : Use design of experiments (DoE) to test factors like catalyst loading, temperature, and mixing efficiency.
- In-line monitoring : Implement PAT (process analytical technology) tools (e.g., FTIR spectroscopy) for real-time EE tracking.
- Scale-down studies : Identify critical process parameters (CPPs) using small-batch reactors before scaling up .
Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Target docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities at serotonin transporters (SERT).
- MD simulations : Assess ligand-receptor stability over 100-ns trajectories (GROMACS/AMBER).
- Validate predictions : Compare with in vitro binding assays (e.g., radioligand displacement) and mutagenesis studies .
Q. What frameworks are recommended for analyzing contradictory in vivo toxicity data?
- Methodological Answer :
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses.
Conduct meta-analyses of existing datasets to identify confounding variables (e.g., dosing regimens, species differences).
Use Hill’s criteria for causation to evaluate dose-response relationships and temporal consistency .
Data Analysis & Reproducibility
Q. How should researchers handle batch-to-batch variability in spectroscopic data for this compound?
- Methodological Answer :
- Standardize protocols : Pre-equilibrate NMR samples at 25°C for 30 minutes.
- Statistical tools : Apply principal component analysis (PCA) to raw spectral data to identify outlier batches.
- Cross-validate : Compare with orthogonal techniques (e.g., X-ray crystallography) .
Q. What steps ensure reproducibility in pharmacological assays for this compound?
- Methodological Answer :
Publish detailed Materials & Methods sections, including instrument calibration records.
Share raw datasets and analysis scripts via repositories like Zenodo or Figshare.
Collaborate with independent labs for inter-laboratory validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
